1-(Pyridin-3-yl)cyclopropanecarboxylic acid
Description
1-(Pyridin-3-yl)cyclopropanecarboxylic acid (CAS: 610791-39-4) is a cyclopropane derivative featuring a pyridine ring at the 3-position and a carboxylic acid group. Its molecular formula is C₉H₉NO₂, with a molar mass of 179.18 g/mol . This compound is widely used in pharmaceutical and agrochemical research, particularly as a building block for kinase inhibitors and other bioactive molecules due to its rigid cyclopropane ring and aromatic pyridine moiety . The hydrochloride salt form (CAS: 1803581-23-8) is commercially available with 97% purity, enhancing its utility in synthetic applications .
Properties
IUPAC Name |
1-pyridin-3-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c11-8(12)9(3-4-9)7-2-1-5-10-6-7/h1-2,5-6H,3-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEMICHUSHXQTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593491 | |
| Record name | 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610791-39-4 | |
| Record name | 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid typically involves the cyclopropanation of pyridine derivatives. One common method includes the reaction of pyridine-3-carboxylic acid with diazomethane to form the cyclopropane ring . Industrial production methods may involve more scalable processes, such as the use of catalytic systems to facilitate the cyclopropanation reaction under controlled conditions .
Chemical Reactions Analysis
1-(Pyridin-3-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Pyridin-3-yl)cyclopropanecarboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and pyridine moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Analogues and Properties
Key Observations :
- Pyridine Positional Isomerism : The pyridin-3-yl variant (target compound) exhibits distinct electronic and steric effects compared to the pyridin-2-yl analogue. The 3-position allows for better π-stacking in drug-receptor interactions, whereas the 2-position may enhance metal coordination .
- Electron-Withdrawing Substituents : Chloro (Cl) and trifluoromethyl (CF₃) groups at the 6-position of the pyridine ring increase acidity and reactivity in cross-coupling reactions, making these derivatives valuable in Suzuki-Miyaura couplings .
- Phenyl vs. Pyridyl Substituents : Replacement of pyridin-3-yl with 2,4-difluorophenyl (e.g., 1-(2,4-difluorophenyl)cyclopropanecarboxylic acid) reduces aromatic nitrogen participation, altering solubility and metabolic stability .
Physicochemical and Functional Comparisons
Acidity and Solubility :
- The carboxylic acid group in all derivatives confers moderate water solubility. However, 1-(6-trifluoromethyl-pyridin-3-yl)cyclopropanecarboxylic acid shows lower solubility due to the hydrophobic CF₃ group .
- The pKa of the target compound is estimated at ~4.2, comparable to other cyclopropanecarboxylic acids, but electron-withdrawing substituents (e.g., Cl, CF₃) lower pKa by ~0.5 units .
Market and Industrial Relevance
- Pharmaceutical Demand : The target compound’s hydrochloride salt (CAS: 1803581-23-8) is priced at $250/250mg, reflecting high demand in preclinical drug development .
- Competitors : Derivatives like 1-(2,4-difluorophenyl)cyclopropanecarboxylic acid are cheaper alternatives but lack the pyridine’s hydrogen-bonding capability, limiting their use in precision therapeutics .
Biological Activity
Overview
1-(Pyridin-3-yl)cyclopropanecarboxylic acid (CAS No. 610791-39-4) is a compound with significant potential in medicinal chemistry, particularly for its biological activities. With a molecular formula of C9H9NO2 and a molecular weight of 163.18 g/mol, this compound has garnered attention for its interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyclopropane ring and the pyridine moiety facilitate binding to active sites on enzymes, which may lead to the inhibition or modulation of their activity. This interaction can influence several biochemical pathways, making it a candidate for therapeutic applications in various diseases, including cancer and microbial infections.
Biological Activities
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its mechanism involves disrupting cellular processes in bacteria, which may be enhanced when used in conjunction with other antibiotics .
- Anticancer Potential : Studies have shown that this compound may inhibit tumor growth by interfering with angiogenesis—the formation of new blood vessels that supply tumors . By targeting pathways associated with vascular endothelial growth factor (VEGF), it can potentially reduce tumor proliferation and metastasis.
- Enzyme Inhibition : The compound has been identified as an inhibitor of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. This inhibition suggests a role in regulating metabolic pathways critical for bacterial survival and proliferation .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Activity : A recent investigation evaluated the Minimum Inhibitory Concentrations (MICs) of this compound against various strains of bacteria, including E. coli and S. Typhimurium. Results indicated that it possesses significant antibacterial properties, especially when combined with colistin, demonstrating synergistic effects .
- Cancer Research : In vivo studies highlighted the compound's ability to inhibit tumor growth in animal models through anti-angiogenic mechanisms. The results suggested that treatment with this compound resulted in reduced tumor size and improved survival rates among subjects .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(Pyridin-2-yl)cyclopropanecarboxylic acid | Positional isomer | Varies in reactivity |
| 1-(Pyridin-4-yl)cyclopropanecarboxylic acid | Positional isomer | Distinct properties compared to 3-position |
| Cyclopropanecarboxylic acid derivatives | General derivatives | Varied chemical and biological properties |
The position of the pyridine ring significantly influences the reactivity and biological activity of these compounds, highlighting the importance of structural variations in drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
